3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide
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Overview
Description
3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide is a useful research compound. Its molecular formula is C10H11ClO2S2 and its molecular weight is 262.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Oxidation
- The synthesis of substituted thietanes and thiolanes, including 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide, has been explored through the treatment of chloroepoxides with various reagents. This process leads to the formation of different hydroxy-thietane and thiolane compounds, which can be further oxidized to produce 1,1-dioxides (Abbott & Haya, 1978).
Photooxidation Studies
- Studies on the photooxidation of certain dithiolanes, closely related to this compound, have been conducted. These studies focus on the effects of singlet oxygen on these compounds, leading to various oxidized products (Weigand, Bosl, von Dielingen & Gollnick, 1994).
Cyclization Reactions
- Research has been done on the cyclization of N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, revealing different modes of cyclization and the formation of novel compounds. This highlights the compound's potential in synthetic chemistry applications (Khaskin, Rozhenko, Khil'chevskaya & Bezmenova, 1988).
Phytotoxic Activities
- Another aspect of research involves the synthesis and phytotoxic activities of various sulfur-containing compounds, including derivatives of this compound. These studies assess the impact of these compounds on plant growth and development, indicating their potential use in agricultural sciences (Miyamoto, Ikeda & Wakabayashi, 2003).
Antidepressant Properties
- Some derivatives of this compound have been synthesized and tested for antidepressant activity. This research provides insights into the compound's potential therapeutic applications (Klen et al., 2017).
Mechanism of Action
Target of Action
It’s known that similar compounds have been screened as aldose reductase inhibitors , suggesting potential targets could be enzymes or receptors involved in metabolic pathways.
Biochemical Pathways
Given its potential role as an aldose reductase inhibitor , it may impact the polyol pathway, which plays a crucial role in glucose metabolism.
Result of Action
It’s known that similar compounds have shown antimicrobial activity , suggesting that this compound might also exhibit similar biological effects.
Properties
IUPAC Name |
3-chloro-4-phenylsulfanylthiolane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQPIAKLCXWCJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332802 |
Source
|
Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15507-87-6 |
Source
|
Record name | 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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